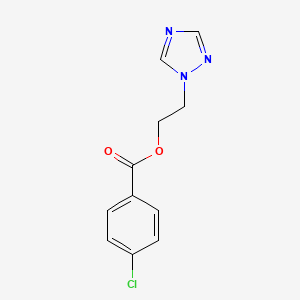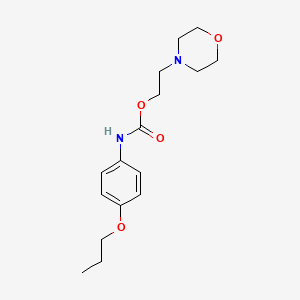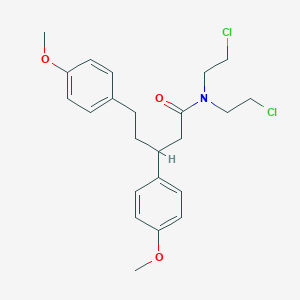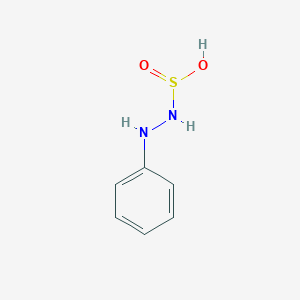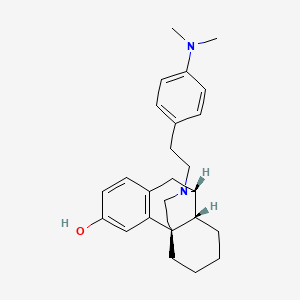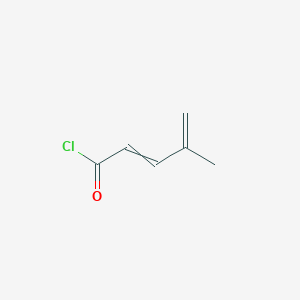
4-Methylpenta-2,4-dienoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylpenta-2,4-dienoyl chloride is an organic compound with the molecular formula C6H7ClO. It is a derivative of penta-2,4-dienoic acid, where the hydrogen atom of the carboxyl group is replaced by a chlorine atom. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methylpenta-2,4-dienoyl chloride can be synthesized through the reaction of 4-methylpenta-2,4-dienoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with efficient cooling systems to manage the exothermic nature of the reaction. The purity of the final product is ensured through distillation and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylpenta-2,4-dienoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The conjugated diene system allows for addition reactions with electrophiles.
Hydrolysis: In the presence of water, it hydrolyzes back to the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia (NH3), primary amines (R-NH2), or alcohols (R-OH) are used under mild conditions.
Addition Reactions: Electrophiles such as bromine (Br2) or hydrogen chloride (HCl) can add across the double bonds.
Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) can be used.
Major Products Formed
Nucleophilic Substitution: Produces amides, esters, or thioesters.
Addition Reactions: Forms dihalides or halohydrins.
Hydrolysis: Yields 4-methylpenta-2,4-dienoic acid.
Aplicaciones Científicas De Investigación
4-Methylpenta-2,4-dienoyl chloride is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving acyl chlorides.
Medicine: Potential use in the synthesis of pharmaceutical compounds.
Industry: Used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methylpenta-2,4-dienoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products. The molecular targets include nucleophilic sites on proteins, enzymes, or other organic molecules. The pathways involved are typically nucleophilic acyl substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
Penta-2,4-dienoyl chloride: Lacks the methyl group at the 4-position.
4-Methylpentanoyl chloride: Saturated analog without the conjugated diene system.
3-Methylpenta-2,4-dienoyl chloride: Methyl group at the 3-position instead of the 4-position.
Uniqueness
4-Methylpenta-2,4-dienoyl chloride is unique due to the presence of both a conjugated diene system and an acyl chloride functional group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis.
Propiedades
Número CAS |
66343-30-4 |
|---|---|
Fórmula molecular |
C6H7ClO |
Peso molecular |
130.57 g/mol |
Nombre IUPAC |
4-methylpenta-2,4-dienoyl chloride |
InChI |
InChI=1S/C6H7ClO/c1-5(2)3-4-6(7)8/h3-4H,1H2,2H3 |
Clave InChI |
MWRYUVJVPFYAOS-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C=CC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



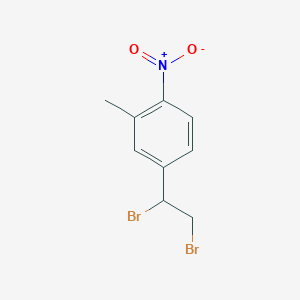
![4-[(2-Carboxyethyl)(phenyl)phosphoryl]benzoic acid](/img/structure/B14483396.png)
![1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14483400.png)
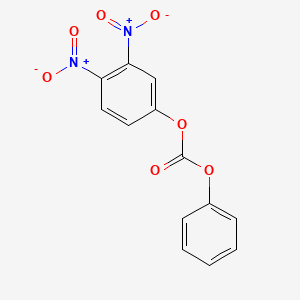


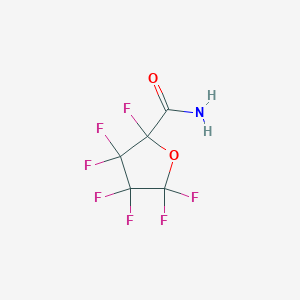
![Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14483429.png)
